molecular formula C8H9O3P B1293934 (1-Phenylvinyl)phosphonic acid CAS No. 3220-50-6

(1-Phenylvinyl)phosphonic acid

Cat. No. B1293934
CAS RN: 3220-50-6
M. Wt: 184.13 g/mol
InChI Key: GSSDUXHQPXODCN-UHFFFAOYSA-N
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Description

(1-Phenylvinyl)phosphonic acid, also known as 1-phenylethenylphosphonic acid, is a chemical compound with the molecular formula C8H9O3P . It is used in various industrial and scientific research applications .


Synthesis Analysis

The synthesis of (1-Phenylvinyl)phosphonic acid can be achieved through several methods. One method involves the reaction of phosphorus trihalide, such as phosphorus trichloride, and acetophenone with water . The water is gradually added to the mixture with cooling to form a reaction mixture, which can be sparged of excess acetophenone with aqueous acid while under vacuum . Another method involves the mono- and diesterification of phenylphosphonic acid, considering the microwave (MW)-assisted direct esterification, and the alkylating esterification .


Molecular Structure Analysis

The molecular structure of (1-Phenylvinyl)phosphonic acid consists of a phenyl group (a ring of six carbon atoms) attached to a vinyl group (a carbon-carbon double bond), which is further attached to a phosphonic acid group (a phosphorus atom double-bonded to an oxygen atom and single-bonded to two hydroxyl groups) .


Chemical Reactions Analysis

Phosphonates, including (1-Phenylvinyl)phosphonic acid, exhibit a complex mode of action in their control of fungi . They can act directly on the fungus, reducing growth, and this growth reduction is associated with a rapid reduction in the total pool of adenylate .

Future Directions

While specific future directions for (1-Phenylvinyl)phosphonic acid were not found in the search results, research in the field of metal phosphonate and phosphinate chemistry, which includes compounds like (1-Phenylvinyl)phosphonic acid, continues to explore new directions .

properties

IUPAC Name

1-phenylethenylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O3P/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-6H,1H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSDUXHQPXODCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185974
Record name (1-Phenylvinyl)phosphonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Phenylvinyl)phosphonic acid

CAS RN

3220-50-6
Record name (1-Phenylvinyl)phosphonic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=3220-50-6
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Record name (1-Phenylvinyl)phosphonic acid
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Record name (1-Phenylvinyl)phosphonic acid
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Record name (1-phenylvinyl)phosphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
J Huang, X Fu, G Wang, C Li, X Hu - Dalton Transactions, 2011 - pubs.rsc.org
… 1-Phenylvinyl phosphonic acid (4 g, 21.7 mmol), styrene (20 mL, 173.9 mmol), ethyl acetate (150 mL) and benzoyl peroxide (BPO, 1.0 g, 4.7 mmol) were used for preparation of PS-…
Number of citations: 35 pubs.rsc.org
GA Murtazayeva, GV Mukhamedov, AB Alovitdinov… - Polymer Science …, 1985 - Elsevier
It is shown that rise in surface activity of polymers and copolymers of polyacrylamide containing various small additions of 1-phenylvinyl phosphonic acid is achieved both by increase in …
Number of citations: 2 www.sciencedirect.com
B Gong, X Fu, J Chen, Y Li, X Zou, X Tu, P Ding, L Ma - Journal of Catalysis, 2009 - Elsevier
… 1-Phenylvinyl phosphonic acid (3.68 g, 0.02 mol), styrene (18.4 mL, 8 equiv), ethyl acetate (150 mL) and benzoyl peroxide (BPO, 1.04 g, 4.7 mmol) were added in a three-necked round-…
Number of citations: 122 www.sciencedirect.com
J Huang, M Tang, X Li, GZ Zhong, CM Li - Dalton Transactions, 2014 - pubs.rsc.org
An organic copolymer-inorganic hybrid material, calcium phosphonate-phosphate (CaPS-PVPA), is fabricated under mild conditions. In particular, CaPS-PVPA is not prepared with …
Number of citations: 14 pubs.rsc.org
X Zou, X Nie, Z Tan, K Shi, C Wang, Y Wang, X Zhao - Catalysts, 2019 - mdpi.com
… The 1-phenylvinyl phosphonic acid (PVPA) was prepared according to literature [22] and its structures were confirmed by 1 H NMR, 31 P NMR, and FT-IR. H NMR (CDCl 3 ):6.06 (d, 1H)…
Number of citations: 9 www.mdpi.com
J Huang, X Fu, Q Miao - Applied Catalysis A: General, 2011 - Elsevier
In this report we demonstrate the suitability of layered crystalline organic polymer–inorganic hybrid material ZnPS–PVPA with different content of the organic group and different …
Number of citations: 42 www.sciencedirect.com
J Huang, X Fu, C Wang, H Zhang, Q Miao - Microporous and mesoporous …, 2012 - Elsevier
The heterogeneous catalysts 3a–3c immobilized chiral salen Mn(III) onto sulfoalkyl-modified zinc poly(styrene-phenylvinylphosphonate)phosphate (ZnPSPPP) were prepared and used …
Number of citations: 7 www.sciencedirect.com
J Huang, X Fu, G Wang, Y Ge, Q Miao - Journal of Molecular Catalysis A …, 2012 - Elsevier
A series of chiral salen Mn(III) catalysts immobilized onto aryldiamine modified ZnPS-PVPA with different ratio of phosphonate/phosphate for asymmetric epoxidation were synthesized …
Number of citations: 17 www.sciencedirect.com
J Huang, X Fu, G Wang, Q Miao, G Wang - Dalton Transactions, 2012 - pubs.rsc.org
A series of chiral salen Mn(III) immobilized onto azole onium modified zinc poly(styrene-phenylvinyl phosphonate)-phosphate (ZnPS-PVPA) were prepared. The catalysts were …
Number of citations: 35 pubs.rsc.org
J Huang, X Fu, G Wang, Q Miao - Journal of Solid State Chemistry, 2011 - Elsevier
A novel type of organic polymer–inorganic hybrid material layered crystalline zinc poly(styrene-phenylvinylphosphonate)-phosphate (ZnPS-PVPP) was synthesized under mild …
Number of citations: 6 www.sciencedirect.com

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